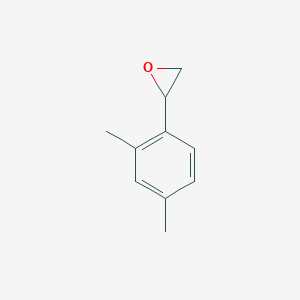

2-(2,4-Dimethylphenyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

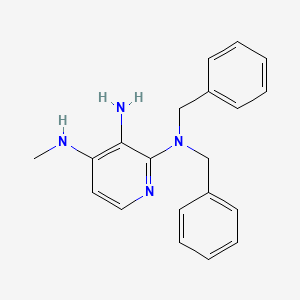

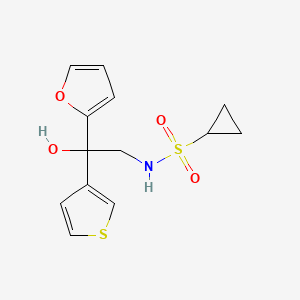

2-(2,4-Dimethylphenyl)oxirane is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2 .

Molecular Structure Analysis

The InChI code for 2-(2,4-Dimethylphenyl)oxirane is 1S/C10H12O/c1-7-3-4-9 (8 (2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,4-Dimethylphenyl)oxirane were not found, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids was found . This study might provide insights into the potential reactivity of 2-(2,4-Dimethylphenyl)oxirane.Aplicaciones Científicas De Investigación

Antimicrobial Resistance in Livestock

2-(2,4-Dimethylphenyl)oxirane: has been studied for its potential role in combating antimicrobial resistance in livestock. This resistance is a significant public health concern, as it can lead to increased morbidity, mortality, and economic impact on healthcare. The oxirane ring of fosfomycin, a related compound, is phosphorylated by kinases, which is a mechanism that could potentially be applied to 2-(2,4-Dimethylphenyl)oxirane to develop new antibiotics .

Ring Expansion Reactions

In synthetic chemistry, 2-(2,4-Dimethylphenyl)oxirane is a valuable substrate for ring expansion reactions. These reactions are crucial for synthesizing larger, more complex molecules from smaller oxirane rings. The compound’s structure allows for various insertions, cascades, and metal-catalyzed transformations, making it a versatile tool for creating new heterocycles .

Synthesis of Natural Products

Oxiranes like 2-(2,4-Dimethylphenyl)oxirane are present in numerous natural products. Their structural motif is essential for the synthesis of complex natural compounds. Researchers utilize oxirane’s reactivity to construct diverse molecular architectures found in nature, which can have various biological activities .

Development of Anticancer Agents

The reactivity of the oxirane ring in 2-(2,4-Dimethylphenyl)oxirane makes it a candidate for developing anticancer agents. By undergoing ring-opening reactions, it can form compounds that interact with biological targets, potentially leading to new treatments for cancer .

Material Science Applications

2-(2,4-Dimethylphenyl)oxirane can also be used in material science. Its ability to undergo polymerization or to be incorporated into polymers can lead to the development of new materials with unique properties, such as increased strength, flexibility, or chemical resistance .

Environmental Remediation

The compound’s reactivity towards various environmental pollutants makes it a potential agent for environmental remediation. It could be used to degrade or transform harmful chemicals in the environment, contributing to cleaner air and water .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZGLFAPPDVLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)oxirane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2860037.png)

![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/no-structure.png)

![2-(Prop-2-enoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2860045.png)

![Ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2860051.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2860057.png)

![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)